![molecular formula C17H12BrN3O2 B11694003 5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide CAS No. 328270-72-0](/img/structure/B11694003.png)
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo group and a 4-[(E)-phenyldiazenyl]phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide typically involves multiple steps:
Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group.
Diazotization and Coupling: The 4-aminophenyl group is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the brominated furan carboxamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and carboxylation steps to ensure high yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: The diazenyl group can participate in coupling reactions with other aromatic compounds to form azo dyes.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of azo dyes and pigments for textile and printing industries.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell proliferation.
Protein-Ligand Interactions: It binds to specific proteins, altering their conformation and function, which can lead to therapeutic effects in various diseases.
Pathways Involved: The compound affects signaling pathways such as the VEGFR pathway, leading to inhibition of angiogenesis and tumor growth.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar brominated furan structure and are studied for their anticancer properties.
2-furanilides: These compounds contain a furan ring substituted at the 2-position with various functional groups and are used in medicinal chemistry.
Uniqueness
5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is unique due to its combination of a brominated furan ring and a diazenyl-substituted phenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry, materials science, and industrial processes .
Properties
CAS No. |
328270-72-0 |
|---|---|
Molecular Formula |
C17H12BrN3O2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
5-bromo-N-(4-phenyldiazenylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12BrN3O2/c18-16-11-10-15(23-16)17(22)19-12-6-8-14(9-7-12)21-20-13-4-2-1-3-5-13/h1-11H,(H,19,22) |
InChI Key |
OBMCFHLLOUEUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11693927.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide](/img/structure/B11693930.png)
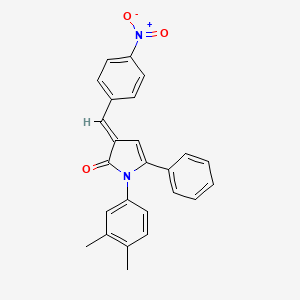
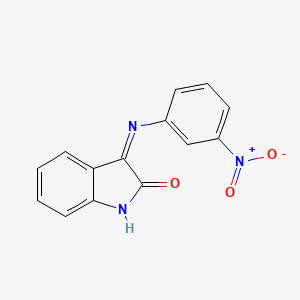
![(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11693947.png)
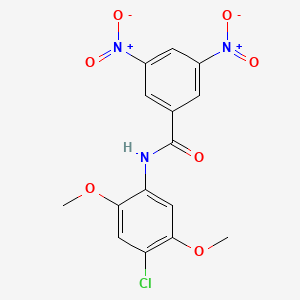
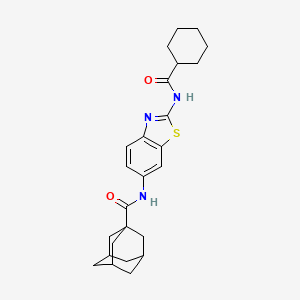
![Propyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11693968.png)
![[2-(benzyloxy)phenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone](/img/structure/B11693973.png)
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B11693979.png)
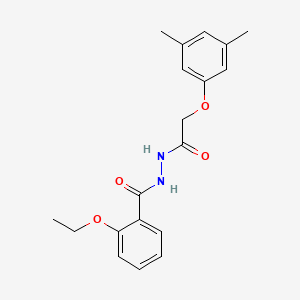
![4-bromo-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11693986.png)
![(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile](/img/structure/B11694004.png)
